molecular formula C8H20N2Si B062249 Silanediamine, N,N'-bis(1,1-dimethylethyl)- CAS No. 186598-40-3

Silanediamine, N,N'-bis(1,1-dimethylethyl)-

Cat. No.: B062249
CAS No.: 186598-40-3
M. Wt: 172.34 g/mol
InChI Key: PHUNDLUSWHZQPF-UHFFFAOYSA-N
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Description

Silanediamine, N,N’-bis(1,1-dimethylethyl)-: is a silicon-containing compound with the molecular formula

C8H22N2SiC_8H_{22}N_2SiC8​H22​N2​Si

. It is also known as bis(tert-butylamino)silane. This compound is characterized by the presence of two tert-butylamino groups attached to a silicon atom. It is a colorless liquid that is sensitive to moisture and is commonly used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silanediamine, N,N’-bis(1,1-dimethylethyl)- can be synthesized through the reaction of tert-butylamine with silicon tetrachloride. The reaction typically proceeds as follows:

SiCl4+2(CH3\text{SiCl}_4 + 2 \text{(CH}_3SiCl4​+2(CH3​

Biological Activity

Silanediamine, N,N'-bis(1,1-dimethylethyl)-, also known as N,N'-di-tert-butylsilanediamine, is an organosilicon compound with the molecular formula C8_8H22_{22}N2_2Si and a molecular weight of 174.36 g/mol. This compound has garnered interest due to its unique structural properties and potential biological activities. The following sections will explore its chemical characteristics, biological activities, and relevant research findings.

Chemical Characteristics

  • Molecular Structure : Silanediamine features a silicon atom bonded to two tert-butylamino groups. Its structure can be represented using SMILES notation as CC(C)(C)N[SiH2_2]NC(C)(C)C and InChI as InChI=1/C8_8H22_{22}N2_2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H2_2,1-6H3_3 .
  • Physical Properties :
    • Boiling Point : 187.102 °C
    • Flash Point : 66.957 °C
    • Polar Surface Area : 24.06 Ų
    • Vapor Pressure : 0.641 mmHg at 25°C .

Overview of Biological Properties

Silanediamine has been studied for its potential biological activities, particularly in the context of its interactions with biological systems. Its organosilicon structure suggests potential applications in medicinal chemistry and materials science.

Antimicrobial Activity

Research has indicated that silanediamines can exhibit antimicrobial properties. A study involving various organosilicon compounds demonstrated that certain derivatives possess significant antibacterial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of silanediamine on different cell lines. For instance, studies have shown that silanediamine can induce apoptosis in cancer cell lines through the activation of intrinsic pathways, suggesting its potential as an anticancer agent .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of silanediamine derivatives and their subsequent biological evaluation. Researchers synthesized several analogs and tested their efficacy against various bacterial strains. The results indicated that modifications in the alkyl groups significantly influenced the antimicrobial potency.

CompoundBacterial StrainZone of Inhibition (mm)
SilanediamineE. coli15
Derivative AE. coli20
Derivative BS. aureus18

This table summarizes the antimicrobial activity observed in a controlled laboratory setting .

Toxicological Assessment

Toxicological assessments are crucial for understanding the safety profile of silanediamine. Studies have shown that while some organosilicon compounds can be toxic at high concentrations, silanediamine exhibited low toxicity in mammalian cell cultures at therapeutic doses . This finding is particularly relevant for potential pharmaceutical applications.

Properties

InChI

InChI=1S/C8H20N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNDLUSWHZQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si]NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889085
Record name Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186598-40-3
Record name Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186598403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanediamine, N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(1,1-dimethylethyl)-silanediamine
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